molecular formula C20H22N2O6S B14969287 Methyl 2-methyl-3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 2-methyl-3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B14969287
M. Wt: 418.5 g/mol
InChI Key: GDFBPRDGLPQMQJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of a methanesulfonyl group and a methylbenzoate moiety further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring system.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base.

    Amidation: The amido group is introduced by reacting the intermediate with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate is unique due to its specific substitution pattern and functional groups. The presence of the methanesulfonyl group and the benzoxazepine core distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-methyl-3-[(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H22N2O6S/c1-13-14(20(24)27-2)7-6-8-15(13)21-19(23)18-11-12-22(29(3,25)26)16-9-4-5-10-17(16)28-18/h4-10,18H,11-12H2,1-3H3,(H,21,23)

InChI Key

GDFBPRDGLPQMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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